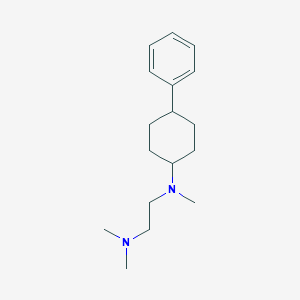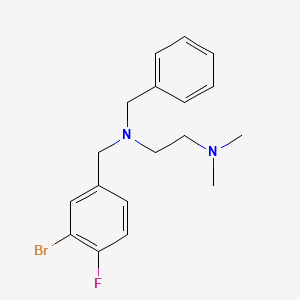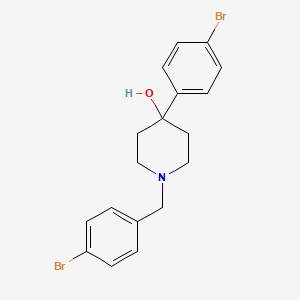
N,N,N'-trimethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine
Übersicht
Beschreibung
N,N,N'-trimethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine, also known as "MXE," is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative effects. However, it has also shown potential in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
MXE works by blocking NMDA receptors, which are involved in the regulation of synaptic plasticity. This leads to a dissociative state, where the user experiences a sense of detachment from their surroundings. MXE also affects other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
MXE has been shown to produce a range of physiological and biochemical effects. These include changes in heart rate, blood pressure, and body temperature. It can also cause changes in the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and glutamate. Long-term use of MXE has been associated with kidney damage and other adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MXE in lab experiments is its selective inhibition of NMDA receptors. This makes it a useful tool for studying the role of NMDA receptors in various neurological disorders. However, its psychoactive effects may also limit its use in certain experiments, as it may interfere with the behavior of test subjects.
Zukünftige Richtungen
There are several potential future directions for research on MXE. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a tool for studying the role of NMDA receptors in various neurological disorders. Additionally, further research is needed to fully understand the long-term effects of MXE use on human health.
Wissenschaftliche Forschungsanwendungen
MXE has shown potential as a research tool in the field of neuroscience. It has been used to study the glutamatergic system, which is involved in learning and memory. MXE has been shown to selectively inhibit NMDA receptors, which are important in the regulation of synaptic plasticity. This makes it a useful tool for studying the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N,N,N'-trimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-18(2)13-14-19(3)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSAANANMYXILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(4-methylcyclohexyl)imino]diethanol](/img/structure/B3852726.png)

![(2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B3852737.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B3852741.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B3852753.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B3852756.png)

![2-{2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3852764.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline](/img/structure/B3852777.png)
![methyl 5-[({[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B3852787.png)
amino]methyl}phenol](/img/structure/B3852788.png)


